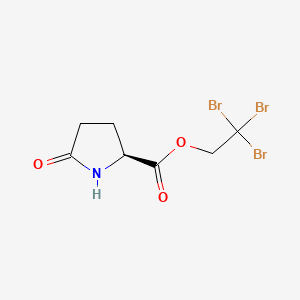

2,2,2-Tribromoethyl 5-oxo-L-prolinate

Description

Structure

3D Structure

Properties

CAS No. |

54778-37-9 |

|---|---|

Molecular Formula |

C7H8Br3NO3 |

Molecular Weight |

393.86 g/mol |

IUPAC Name |

2,2,2-tribromoethyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H8Br3NO3/c8-7(9,10)3-14-6(13)4-1-2-5(12)11-4/h4H,1-3H2,(H,11,12)/t4-/m0/s1 |

InChI Key |

NSUUOPICYTUVAM-BYPYZUCNSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)OCC(Br)(Br)Br |

Canonical SMILES |

C1CC(=O)NC1C(=O)OCC(Br)(Br)Br |

Origin of Product |

United States |

Methodologies for the Synthesis of 2,2,2 Tribromoethyl 5 Oxo L Prolinate

Direct Esterification Strategies

Direct esterification methods involve the formation of the ester bond in a single key step from 5-oxo-L-proline and a 2,2,2-tribromoethanol (B1683020) precursor. These strategies are often favored for their atom economy and straightforward reaction sequences.

Condensation Reactions of 5-oxo-L-proline with 2,2,2-Tribromoethanol Precursors

The most direct route to 2,2,2-tribromoethyl 5-oxo-L-prolinate is the condensation of 5-oxo-L-proline (also known as L-pyroglutamic acid) with 2,2,2-tribromoethanol. wikipedia.org Given the acid and base sensitivity of the reactants, particularly the potential for racemization of the chiral center in 5-oxo-L-proline, mild condensation methods are preferable.

One of the most suitable methods for this transformation is the Steglich esterification. wikipedia.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid of 5-oxo-L-proline. thieme-connect.deorganic-chemistry.org The activated intermediate, an O-acylisourea, then reacts with 2,2,2-tribromoethanol to form the desired ester. organic-chemistry.org The reaction is typically catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP), which significantly accelerates the esterification process and suppresses the formation of N-acylurea byproducts. wikipedia.orgorganic-chemistry.org The reaction is generally carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. wikipedia.orgorgsyn.org

An alternative approach involves the use of other activating agents. For instance, the reaction of amino acids with trimethylchlorosilane (TMSCl) in an alcohol solvent is a known method for esterification. nih.gov In this context, reacting 5-oxo-L-proline with TMSCl in the presence of 2,2,2-tribromoethanol could potentially yield the target ester. However, the conditions would need to be carefully controlled to avoid side reactions.

Optimization of Reaction Conditions and Catalyst Systems for Ester Formation

The efficiency of the direct esterification, particularly the Steglich method, is highly dependent on the optimization of several reaction parameters. The goal is to maximize the yield of the desired ester while minimizing side products and preserving the stereochemical integrity of the chiral center. Key parameters for optimization include the choice of solvent, the molar ratio of reactants, the type and amount of catalyst, reaction temperature, and reaction time.

A systematic approach to optimization might involve varying these parameters as illustrated in the following hypothetical data table for a DCC/DMAP-mediated esterification:

| Parameter | Variation | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Solvent polarity can influence reaction rates and solubility of reactants and byproducts. |

| DCC Equivalents | 1.0 to 1.5 | Using a slight excess of DCC can drive the reaction to completion, but a large excess can complicate purification. |

| DMAP Loading (mol%) | 1 to 10 | Catalytic amounts are sufficient; higher loadings may not significantly increase yield and can introduce purification challenges. organic-chemistry.org |

| Temperature (°C) | 0 to Room Temperature (approx. 25°C) | Lower temperatures can help to minimize side reactions and prevent racemization. orgsyn.org |

| Reaction Time (h) | 2 to 24 | Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time. |

By systematically adjusting these conditions, an optimal protocol for the synthesis of this compound can be established.

Indirect Synthetic Routes

Transesterification Approaches from Simpler 5-oxo-L-proline Esters

Transesterification represents a viable indirect route, starting from a more readily available ester of 5-oxo-L-proline, such as the methyl or ethyl ester. This simpler ester can then be reacted with 2,2,2-tribromoethanol in the presence of a suitable catalyst to exchange the alcohol moiety. This approach can be particularly useful if the direct esterification proves to be low-yielding or if the starting materials for the simpler esters are more cost-effective.

The reaction is typically catalyzed by an acid or a base. For instance, an acid catalyst like p-toluenesulfonic acid could be employed. The reaction is an equilibrium process, and to drive it towards the formation of the desired product, it is often necessary to remove the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) by distillation. A study on the transesterification of isopropyl acetate (B1210297) with a fluorinated alcohol highlights the feasibility of such reactions under acidic conditions. mdpi.com

A hypothetical reaction scheme would be: Methyl 5-oxo-L-prolinate + 2,2,2-Tribromoethanol ⇌ this compound + Methanol

Introduction of the 5-oxo-L-prolinate Unit onto Appropriate Bromoethyl Intermediates

Another indirect strategy involves first preparing a suitable 2,2,2-tribromoethyl intermediate which is then reacted with the 5-oxo-L-prolinate anion or a synthetic equivalent. For example, one could synthesize 2,2,2-tribromoethyl bromide or a sulfonate ester (e.g., tosylate or mesylate) from 2,2,2-tribromoethanol. This electrophilic intermediate could then undergo nucleophilic substitution with the carboxylate of 5-oxo-L-proline.

This approach is conceptually similar to the Gabriel synthesis or the amidomalonate synthesis used for preparing amino acids, where a nucleophilic nitrogen source is reacted with an alkyl halide. libretexts.orglibretexts.org In this case, the oxygen nucleophile of the carboxylate group would be used. The reaction would likely be carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to deprotonate the carboxylic acid of 5-oxo-L-proline.

Advanced Techniques for Isolation and Purification in Research Scale Synthesis

Following the synthesis of this compound, a multi-step process of isolation and purification is essential to obtain the compound in high purity, particularly at a research scale. This process typically begins with a preliminary workup to remove the bulk of unreacted starting materials and catalysts, followed by advanced chromatographic techniques for final purification.

The initial isolation often involves quenching the reaction and neutralizing any acid or base catalysts. For instance, in a Fischer esterification, the reaction mixture is typically cooled and then neutralized with a weak base like sodium bicarbonate solution. scienceready.com.auyoutube.com This is followed by solvent extraction, usually with a suitable organic solvent in a separating funnel, to separate the ester-containing organic layer from the aqueous layer containing salts and water-soluble impurities. scienceready.com.auyoutube.comausetute.com.auweebly.com The organic layer is then washed, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. youtube.com

For esters synthesized using methods like the Steglich esterification, the dicyclohexylurea (DCU) byproduct, which is often insoluble in many organic solvents, can be largely removed by filtration. researchgate.net However, trace amounts may remain, necessitating further purification. In the case of the Mitsunobu reaction, byproducts such as triphenylphosphine (B44618) oxide and the reduced azodicarboxylate can be challenging to remove completely and often require chromatographic separation. wikipedia.orgorganic-chemistry.orgnih.gov

Given the polar nature of the this compound, owing to the presence of the lactam ring and the ester group, advanced chromatographic techniques are indispensable for achieving high purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of such polar compounds. Several HPLC modes can be employed:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While traditional C18 columns can struggle with retaining highly polar compounds, specialized polar-modified columns are effective. ymcamerica.com These include polar-endcapped columns or those with a more hydrophilic surface, such as ODS-AQ columns, which allow for the use of highly aqueous mobile phases without phase collapse (dewetting). ymcamerica.comyoutube.com This enhances the retention and separation of polar analytes like this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography. waters.com This technique utilizes a polar stationary phase (e.g., silica (B1680970) or a diol-bonded phase) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of an aqueous buffer. ymcamerica.comwaters.com The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. HILIC is often compatible with mass spectrometry (MS), facilitating fraction analysis. waters.com

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange functionalities. youtube.comwaters.com This dual retention mechanism provides unique selectivity and can be highly effective for purifying compounds with both polar and ionizable groups. By adjusting the pH and ionic strength of the mobile phase, the retention behavior can be finely tuned. youtube.com

Flash Chromatography on a research scale can also be optimized for polar compounds. While standard silica gel chromatography might require highly polar and often complex solvent systems, the use of HILIC-mode flash chromatography or reversed-phase flash chromatography with appropriate stationary phases can provide a more efficient initial purification step before final polishing by HPLC.

The choice of the specific chromatographic technique and conditions would be determined through methodical screening. Below is a hypothetical data table illustrating the potential outcomes of purifying crude this compound using different advanced chromatographic methods.

Table 1: Comparison of Advanced Chromatographic Techniques for the Purification of this compound

| Purification Technique | Stationary Phase | Mobile Phase System (Gradient) | Typical Purity Achieved | Key Advantages |

|---|---|---|---|---|

| RP-HPLC | Polar-Endcapped C18 | Water/Acetonitrile with 0.1% Formic Acid | >98% | Good resolution for moderately polar impurities. |

| HILIC | Diol or Amide Phase | Acetonitrile/Ammonium Formate Buffer | >99% | Excellent retention of the polar target compound and separation from non-polar impurities. ymcamerica.comwaters.com |

| Mixed-Mode Chromatography | C18 with Anion Exchange | Acetonitrile/Ammonium Acetate Buffer (pH and ionic strength gradient) | >99% | Tunable selectivity for complex impurity profiles. youtube.com |

The fractions collected from the chromatographic purification would be analyzed for purity, typically by analytical HPLC-UV and confirmed for identity by mass spectrometry and NMR spectroscopy.

Chemical Reactivity and Mechanistic Investigations of 2,2,2 Tribromoethyl 5 Oxo L Prolinate

Hydrolytic Stability and Ester Cleavage Reactions

The ester linkage in 2,2,2-Tribromoethyl 5-oxo-L-prolinate is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the ester bond to form L-pyroglutamic acid and 2,2,2-tribromoethanol (B1683020).

Acid-Mediated Hydrolysis Pathways

Under acidic conditions, the hydrolysis of the ester is expected to proceed via a reversible, acid-catalyzed nucleophilic acyl substitution mechanism. libretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Subsequent proton transfers facilitate the elimination of 2,2,2-tribromoethanol as the leaving group, and deprotonation of the resulting carbonyl regenerates the acid catalyst and yields L-pyroglutamic acid. libretexts.orgyoutube.com The entire process is in equilibrium, and driving the reaction to completion typically requires a large excess of water. libretexts.orgchemistrysteps.com

Table 1: Predicted Reaction Conditions for Acid-Mediated Hydrolysis

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Dilute strong acids (e.g., HCl, H₂SO₄) | Provides the necessary hydronium ions to protonate the ester carbonyl. libretexts.org |

| Solvent | Aqueous media | Water acts as the nucleophile in the hydrolysis reaction. youtube.com |

| Temperature | Elevated temperatures (reflux) | Increases the reaction rate to overcome the activation energy barrier. libretexts.org |

Base-Catalyzed Saponification Mechanisms

The base-catalyzed hydrolysis, or saponification, of the ester is an irreversible process that yields the salt of L-pyroglutamic acid and 2,2,2-tribromoethanol. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com This is followed by the elimination of the 2,2,2-tribromoethoxide ion, a relatively good leaving group due to the electron-withdrawing nature of the bromine atoms. The resulting L-pyroglutamic acid is then deprotonated by the basic conditions to form the carboxylate salt, which drives the reaction to completion. masterorganicchemistry.comyoutube.com

Reactivity of the Pyrrolidone Ring System

The 5-oxopyrrolidine (pyroglutamate) ring system is a lactam, a cyclic amide, and exhibits reactivity characteristic of this functional group.

Nucleophilic Additions and Substitutions on the Lactam Carbonyl

The lactam carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. youtube.com However, the amide bond within the ring is generally less reactive than the ester linkage. Under forcing conditions, strong nucleophiles can add to the lactam carbonyl. The stability of the resulting tetrahedral intermediate is a key factor in whether a reaction will occur. nih.gov In some strained bicyclic lactams, stable hemiaminals have been isolated after nucleophilic addition. nih.gov

Studies on Ring-Opening and Ring-Closing Transformations

The pyroglutamate (B8496135) ring can be opened under both acidic and basic conditions, although typically requiring harsher conditions than ester hydrolysis. acs.orgnih.gov For instance, strong bases can facilitate nucleophilic attack by amines at the lactam carbonyl, leading to the formation of pyroglutamides. acs.orgacs.org Acidic conditions can also lead to ring-opening, for example, with alcohols to give glutamate (B1630785) derivatives. acs.orgacs.org Ring transformations of pyroglutamates are also known, such as the rearrangement to functionalized hydantoins in the presence of an isocyanate and a strong base. umn.edu

Table 2: Examples of Ring-Opening Reactions of Pyroglutamate Derivatives

| Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Amines | Mild, basic | Pyroglutamides | acs.orgnih.gov |

| Alcohols | Acidic | Glutamate derivatives | acs.org |

Transformations Involving the Brominated Ethyl Moiety

The 2,2,2-tribromoethyl group is a key feature of the molecule and is known in organic synthesis as a protecting group for carboxylic acids. acs.orgnih.gov Its reactivity is dominated by the three electron-withdrawing bromine atoms. This group can be cleaved under reductive conditions. For example, treatment with reducing agents like zinc dust in the presence of an acid or activated phosphorus(III) reagents can lead to the cleavage of the ester and formation of the corresponding carboxylic acid. acs.orgnih.gov The use of phosphorus(III) reagents can also facilitate the direct conversion of 2,2,2-trihaloethyl esters into other esters or amides in a one-pot reaction. acs.orgnih.gov

Reductive Debromination and its Chemical Consequences

The 2,2,2-tribromoethyl group is analogous to the well-studied 2,2,2-trichloroethyl (TCE) protecting group for carboxylic acids. The cleavage of such groups typically proceeds via a reductive mechanism. The high susceptibility of the carbon-bromine bonds to reduction makes this a key reactive site within the molecule.

Research on related 2,2,2-trihaloethyl esters has shown that reductive cleavage can be initiated by various reagents, most commonly dissolving metals or low-valent metal complexes. The mechanism for the reductive cleavage of TCE esters with zinc dust, for instance, is understood to involve a two-step process. chimia.ch Initially, a metal-halogen exchange occurs, leading to the formation of a β-metallated ester intermediate. This species is highly unstable and readily undergoes fragmentation through a 1,2-elimination to yield a metal carboxylate and a dihaloethene. A similar pathway is anticipated for the tribromoethyl analogue.

More contemporary methods have employed catalytic systems to achieve this transformation under milder conditions. For example, titanocene(III) chloride (Cp₂TiCl), generated in situ, has been used as an electron transfer catalyst in conjunction with zinc dust as the stoichiometric reductant for the cleavage of TCE esters. chimia.ch This radical-based method circumvents the need for harsh acidic conditions and can be performed at room temperature. The proposed mechanism involves an initial halogen-atom abstraction by the titanocene (B72419) catalyst to form a carbon-centered radical, which is subsequently reduced and fragments.

Phosphorus(III) reagents have also been explored for the reductive fragmentation of 2,2,2-trihaloethyl esters. nih.gov These reagents can effect a one-pot transacylation with amine or alcohol nucleophiles. In this process, the phosphorus(III) compound acts as a reductant, leading to the fragmentation of the trihaloethyl group and the in situ activation of the carboxylate as an acyloxyphosphonium intermediate, which is then trapped by the nucleophile. Notably, studies have indicated that tribromoethyl esters provide superior yields compared to their trichloroethyl counterparts in these reactions, suggesting a higher reactivity for the bromo-derivative. nih.gov

Table 1: Reagents and Conditions for Reductive Cleavage of Analogous 2,2,2-Trichloroethyl (TCE) Esters

| Reagent System | Conditions | Mechanistic Pathway | Reference |

| Zinc (Zn) Dust | Acetic Acid (AcOH) or buffered aqueous systems | Metal-halogen exchange followed by 1,2-elimination | chimia.chclockss.org |

| Titanocene(II) Chloride (Cp₂TiCl₂) / Zn | Room temperature, aprotic solvent | Radical-mediated halogen abstraction and fragmentation | chimia.ch |

| Hexamethylphosphorous triamide ((Me₂N)₃P) | In situ trapping with amines | Reductive fragmentation and in situ acylation | nih.gov |

| Tributylphosphine (Bu₃P) / DMAP | In situ trapping with alcohols | Reductive fragmentation and in situ acylation | nih.gov |

Selective Substitutions at the Halogenated Carbons

Selective substitution of one or more bromine atoms on the tribromomethyl group of this compound presents a significant synthetic challenge. Such reactions are governed by the principles of nucleophilic substitution at a primary, yet sterically hindered and electronically deactivated, carbon center.

The carbon atom bearing the three bromine atoms is highly electrophilic due to the strong electron-withdrawing inductive effect of the halogens. However, direct nucleophilic attack via an Sₙ2 mechanism is sterically hindered by the bulky bromine atoms. While the carbon is primary, the sheer size of the three bromine atoms shields it from the approach of many nucleophiles.

Furthermore, the stability of a potential carbocation intermediate is disfavored by the electron-withdrawing nature of the adjacent carbonyl group of the ester, making an Sₙ1-type reaction unlikely. Instead, reactions at this center are more likely to be initiated by a reductive process, as discussed in the previous section. A single electron transfer to the C-Br bond could lead to a radical intermediate, which might then be trapped by a nucleophile.

An alternative pathway could involve an elimination-addition mechanism, although this is less common for saturated haloalkanes unless promoted by very strong bases. Given the reactivity of the tribromoethyl group towards reducing agents, it is plausible that a partial reduction to a dibromo- or monobromo- intermediate could precede a substitution reaction, potentially offering a route to selectively substituted products under carefully controlled conditions.

Stereochemical Stability and Epimerization Studies at the Chiral Center

The stereochemical integrity of the chiral center at the C2 position of the pyroglutamate ring is a critical aspect of the chemistry of this compound. The L-configuration is inherent to its parent molecule, L-pyroglutamic acid. However, this stereocenter is susceptible to epimerization, particularly under basic conditions.

The proton at the α-carbon (C2) is rendered acidic by the adjacent carbonyl group of the lactam and the ester functionality. Abstraction of this proton by a base leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this enolate can occur from either face, leading to a mixture of L- and D-isomers (racemization or epimerization). libretexts.orgnih.gov

Studies on the synthesis of various pyroglutamic acid esters have highlighted the importance of carefully selecting reaction conditions to preserve stereochemical purity. nih.govrsc.orgnih.gov For instance, the use of bulky, non-nucleophilic bases and low temperatures is often employed to minimize epimerization during reactions involving the α-carbon. The synthesis of pyroglutamic acid derivatives often requires careful control of pH and the choice of catalysts to avoid loss of stereochemical integrity. mdpi.comnih.gov

Investigation of Potential Chelation or Metal-Ligand Interactions

The structure of this compound contains multiple potential donor atoms, suggesting that it could act as a ligand in coordination complexes with metal ions. The potential coordination sites include the oxygen atom of the lactam carbonyl group, the oxygen atom of the ester carbonyl group, and the nitrogen atom of the pyrrolidone ring.

Pyroglutamic acid itself and its simpler derivatives are known to form complexes with a variety of metal ions. mdpi.com The coordination mode can vary depending on the metal ion, the pH of the medium, and the other ligands present. The lactam carbonyl oxygen is a common coordination site. If the lactam ring is opened, the resulting glutamate derivative can act as a bidentate or tridentate ligand, coordinating through the amino nitrogen and the carboxylate oxygens.

In the intact ester, the two carbonyl oxygens and the lactam nitrogen present potential sites for chelation. A metal ion could potentially be coordinated by the lactam carbonyl oxygen and the ester carbonyl oxygen, forming a seven-membered chelate ring. The stability of such a ring would depend on the size and electronic properties of the metal ion. While direct studies on the chelation behavior of this compound are not available, the known coordination chemistry of other pyroglutamate esters and related N-acyl amino acids provides a basis for predicting its potential as a ligand. For instance, metal complexes of other pyroglutamic acid derivatives have been synthesized and characterized, demonstrating the ability of the pyroglutamate scaffold to coordinate to metal centers. mdpi.com

Table 2: Potential Coordination Sites in this compound

| Potential Donor Atom | Functional Group | Comments |

| Oxygen | Lactam Carbonyl | A primary and common coordination site in pyroglutamates. |

| Oxygen | Ester Carbonyl | Can participate in chelation with the lactam carbonyl. |

| Nitrogen | Lactam | Can act as a donor atom, though its basicity is reduced by the adjacent carbonyl. |

Strategic Utility As a Protecting Group in Complex Organic Synthesis

The 2,2,2-Tribromoethyl Ester as a Carboxyl Protecting Group

The 2,2,2-tribromoethyl (Tbe) group serves as an effective protecting group for carboxylic acids. The ester is formed by reacting the carboxylic acid with 2,2,2-tribromoethanol (B1683020). This protection strategy is particularly useful in peptide synthesis, where the C-terminal carboxyl group of an amino acid or peptide must be masked to allow for controlled chain elongation. researchgate.netcdnsciencepub.com The electron-withdrawing nature of the three bromine atoms enhances the stability of the ester linkage under various reaction conditions.

Orthogonality with Common Protecting Groups in Peptide Synthesis Schemes

A key advantage of the 2,2,2-tribromoethyl ester is its orthogonality with other commonly used protecting groups in peptide synthesis. nih.govnih.gov Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by employing distinct deprotection conditions. nih.gov This principle is crucial for the efficient and controlled synthesis of complex peptides. ub.edu

The 2,2,2-tribromoethyl group is stable to the acidic conditions typically used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used for the cleavage of 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This orthogonality allows for the selective deprotection of the N-terminal protecting group for peptide chain extension, while the C-terminal 2,2,2-tribromoethyl ester remains intact.

| Protecting Group | Deprotection Condition | Stability of 2,2,2-Tribromoethyl Ester |

| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Stable |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable |

| Cbz (Carbobenzyloxy) | Hydrogenolysis | Stable |

| Benzyl (B1604629) (Bn) | Hydrogenolysis | Stable |

Table 1: Orthogonality of the 2,2,2-Tribromoethyl Ester with Common Protecting Groups in Peptide Synthesis. This table is based on the known orthogonality of the 2,2,2-trichloroethyl group.

Selective Deprotection Methods for 2,2,2-Tribromoethyl Esters (e.g., Reductive Cleavage with Zinc)

The selective removal of the 2,2,2-tribromoethyl group is a critical step in the synthetic strategy. The most common and efficient method for the deprotection of 2,2,2-trihaloethyl esters is reductive cleavage using zinc dust in an acidic medium, such as acetic acid. researchgate.netcdnsciencepub.comresearchgate.netclockss.org This reaction proceeds via a reductive elimination mechanism. The zinc metal reduces the tribromomethyl group, leading to the fragmentation of the ester and the release of the free carboxylic acid.

The reaction is typically carried out under mild conditions, which preserves other sensitive functional groups within the peptide chain. The byproducts of the reaction, zinc salts and 1,1-dibromoethene, are generally easy to remove during workup.

More recent advancements have explored alternative reductive systems, such as titanocene (B72419) catalysis, which can proceed under even milder, non-acidic conditions. chimia.ch

| Reagent | Conditions | Comments |

| Zn/Acetic Acid | Room temperature | Standard and widely used method. researchgate.netcdnsciencepub.com |

| Zn/N-Methylimidazole | Reflux or room temperature in ethyl acetate (B1210297) or acetone | Milder conditions, compatible with acid-sensitive groups. researchgate.net |

| Titanocene Dichloride/Zn | Room temperature in THF | Catalytic method, avoids strong acids. chimia.ch |

Table 2: Selective Deprotection Methods for 2,2,2-Trihaloethyl Esters. This data is based on methods developed for the 2,2,2-trichloroethyl group.

Applications in the Synthesis of L-Proline-Containing Peptides and Congeners

L-proline is a unique proteinogenic amino acid due to its secondary amine, which imparts significant conformational constraints on peptide backbones. The synthesis of proline-containing peptides is of great interest in medicinal chemistry and materials science. nih.gov The use of 2,2,2-Tribromoethyl 5-oxo-L-prolinate provides a valuable starting material for the incorporation of a protected proline residue into a peptide sequence. The 5-oxo-proline (pyroglutamic acid) moiety can be a key structural element in various biologically active peptides.

Comparative Analysis with Other Haloethyl Protecting Groups (e.g., 2,2,2-Trichloroethyl Esters)

The 2,2,2-tribromoethyl group shares many similarities with its chloro-analogue, the 2,2,2-trichloroethyl group. Both are stable to a range of reaction conditions and can be selectively removed by reductive methods.

The primary difference between the tribromoethyl and trichloroethyl groups lies in their reactivity, which is influenced by the nature of the halogen atoms. The carbon-bromine bond is generally weaker and more easily reduced than the carbon-chlorine bond. This suggests that the 2,2,2-tribromoethyl group may be cleaved under milder reductive conditions or with faster reaction kinetics compared to the 2,2,2-trichloroethyl group. This enhanced lability could be advantageous in the synthesis of particularly sensitive or complex molecules. However, this increased reactivity may also translate to lower stability under certain conditions, a factor that must be carefully considered during synthetic planning.

In multi-step convergent syntheses, where multiple protected fragments are assembled, the availability of protecting groups with graded lability is highly desirable. The differential reactivity of the 2,2,2-tribromoethyl and 2,2,2-trichloroethyl groups could be exploited in such strategies. For instance, a fragment bearing a 2,2,2-tribromoethyl ester could potentially be deprotected selectively in the presence of a fragment with a 2,2,2-trichloroethyl ester by carefully tuning the reductive cleavage conditions. This would add another layer of orthogonality to the synthetic chemist's toolbox, enabling more sophisticated and efficient synthetic routes.

Structural Analogs and Derivatives of 2,2,2 Tribromoethyl 5 Oxo L Prolinate

Modifications of the Ester Component

The ester group of 2,2,2-tribromoethyl 5-oxo-L-prolinate is a key target for analog synthesis. By replacing the 2,2,2-tribromoethyl moiety with other groups, researchers can modulate properties such as stability, reactivity, and steric bulk.

A direct analog of the parent compound is 2,2,2-trichloroethyl 5-oxo-L-prolinate, where the bromine atoms are replaced with chlorine atoms. chemicalbook.comchemicalbook.com Like its tribromo counterpart, the trichloroethyl ester serves as a protective group in peptide synthesis. The electron-withdrawing nature of the halogenated ethyl group is a critical feature, influencing the reactivity of the carbonyl center. The choice between a trichloroethyl and a tribromoethyl group can affect the specific conditions required for its cleavage, offering chemists flexibility in multi-step synthetic strategies.

A wide array of non-halogenated esters of 5-oxo-L-proline (also known as pyroglutamic acid) have been synthesized and studied. nih.gov These range from simple alkyl esters, such as methyl and ethyl esters, to more complex aryl and substituted alkyl esters. researchgate.netnih.gov These compounds are fundamental building blocks in organic synthesis and medicinal chemistry.

Methyl 5-oxo-L-prolinate : This is one of the simplest analogs, serving as a common intermediate in the synthesis of more complex proline derivatives. nih.gov It has been identified in natural sources like the fungi Talaromyces pinophilus and the plant Pseudostellaria heterophylla. nih.gov

Ethyl 5-oxo-L-prolinate : Similar to the methyl ester, the ethyl ester is a widely used synthetic precursor. The N-butoxycarbonyl (Boc) protected version, N-butoxycarbonyl-5-oxo-L-proline ethyl ester, has been structurally characterized, revealing a molecular conformation where the two main components are nearly perpendicular to each other. researchgate.net

Benzyl (B1604629) Ester : The use of a benzyl ester introduces an aromatic moiety, which can be removed under different conditions than simple alkyl esters, typically through hydrogenolysis. This provides another layer of orthogonal protection strategy in complex syntheses. acs.org

Tert-butyl Ester : This bulky ester group provides significant steric hindrance. acs.org The tert-butyl group's influence on reactivity and selectivity is a subject of study in stereoselective synthesis. acs.org

The following table summarizes key non-halogenated esters of 5-oxo-L-proline.

| Ester Group | Compound Name | Key Features |

| Methyl | Methyl 5-oxo-L-prolinate | Simple, common synthetic intermediate; naturally occurring. nih.gov |

| Ethyl | Ethyl 5-oxo-L-prolinate | Common synthetic precursor; used in structural studies. researchgate.net |

| Benzyl | Benzyl 5-oxo-L-prolinate | Removable by hydrogenolysis; used in stereoselective cycloadditions. acs.org |

| Tert-butyl | Tert-butyl 5-oxo-L-prolinate | Bulky group; influences reaction selectivity due to steric hindrance. acs.org |

Structural Variations within the Pyrrolidone Ring

Modifying the pyrrolidone ring itself offers another avenue for creating analogs with unique properties. This can involve isotopic labeling for mechanistic studies or the introduction of substituents to control the molecule's reactivity and stereochemical outcome in reactions.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. nih.gov 5-oxo-L-proline is an intermediate in the γ-glutamyl cycle, and its conversion to L-glutamate is a key step. nih.gov The synthesis of isotopically labeled L-proline often proceeds through a 5-oxoproline intermediate, which can be derived from correspondingly labeled L-glutamic acid. researchgate.net This makes isotopically enriched versions of 5-oxoproline, such as those labeled with ¹³C or ¹⁵N, readily accessible for use in mechanistic studies or as internal standards in quantitative mass spectrometry. researchgate.netisotope.com

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can lead to a more stable metabolic profile for a drug by slowing down metabolic processes that involve C-H bond cleavage. isotope.com While specific studies on 5-Oxo-L-proline-d5 were not identified in the search results, the principles of using deuterated reagents are well-established for creating analogs with potentially improved pharmacokinetic properties. isotope.com

The introduction of substituents onto the pyrrolidone ring dramatically influences the ring's chemical behavior. acs.org Research in this area focuses on how different functional groups affect the stereoselectivity of reactions involving the proline scaffold.

Computational and experimental studies have shown that substituent size and electronic properties are critical factors. acs.orgnih.gov For instance, in the synthesis of substituted pyrrolidines, less bulky and less electron-donating substituents can lead to a loss of stereoselectivity. acs.org Conversely, electron-withdrawing groups can enhance the reactivity of the ring toward nucleophilic addition by increasing the electrophilicity of the iminic carbon. nih.gov

The diastereoselective alkylation of substituted L-proline esters is a well-studied area. The stereochemical outcome depends on several factors, including the nature of the alkylating agent and the N-protecting group. nih.gov For example, studies on N-Boc-4-hydroxyproline methyl ester revealed that the choice of electrophile significantly impacts the diastereoselectivity of alkylation. nih.gov The presence of substituents like fluorine at the C4 position can also alter the behavior of the corresponding enolates compared to oxygen-protected hydroxyprolines. nih.gov

These findings are summarized in the table below.

| Modification | Effect | Research Context |

| Substituent Size | Less bulky groups can decrease stereoselectivity. acs.org | Computational studies on tandem aza-Cope–Mannich reactions. acs.org |

| Electronic Properties | Electron-withdrawing groups can enhance nucleophilic addition. nih.gov | Synthesis of pyrrolidines via 1,3-dipolar cycloadditions. nih.gov |

| C4-Substitution (e.g., Fluoro, Hydroxy) | Alters the stereochemical outcome of alkylation reactions by influencing enolate behavior. nih.gov | Diastereoselective alkylation of N-Boc-L-proline methyl esters. nih.gov |

| N-Protecting Group | Influences the diastereoselectivity of alkylation reactions. nih.gov | Alkylation of N-Boc and N-benzoyl substituted proline esters. nih.gov |

N-Substituted L-Proline Derivatives and Their Chemical Interactions

Modification of the proline nitrogen atom is a common strategy for creating diverse chemical libraries for drug discovery and for studying peptide structure. sigmaaldrich.commdpi.com The proline residue is unique among proteinogenic amino acids because it contains a secondary amine, which forms a tertiary amide in peptides. sigmaaldrich.com This structural feature restricts the conformational flexibility of the peptide backbone. sigmaaldrich.com

N-substituted L-proline derivatives are synthesized to explore interactions with biological targets, such as enzymes. mdpi.comresearchgate.net For example, N-arylsulfonyl moieties have been introduced to probe the hydrophobic S1' pocket of matrix metalloproteinases (MMPs). mdpi.com The synthesis of these derivatives often involves the reaction of a proline ester with an appropriate reagent, such as an alkyl halide or sulfonyl chloride. researchgate.net

Furthermore, N-substitution is fundamental to peptide synthesis, where protecting groups like Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) are attached to the nitrogen. nih.govresearchgate.net The choice of the N-protecting group has been shown to be critical in controlling the stereospecificity of certain reactions, such as the generation of chiral non-racemic enolate intermediates. nih.gov In the context of 5-oxo-L-proline, derivatization can also occur at the nitrogen atom, as seen in the formation of N-trimethylsilyl derivatives for analysis by mass spectrometry. nist.gov

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 2,2,2-Tribromoethyl 5-oxo-L-prolinate, both ¹H and ¹³C NMR would be indispensable.

While specific experimental data for this compound is not available, a hypothetical analysis based on its constituent parts, the 5-oxo-L-prolinate (pyroglutamate) ring and the 2,2,2-tribromoethyl group, can be predictive.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidone ring and the methylene (B1212753) protons of the tribromoethyl ester group. The protons on the five-membered ring would exhibit complex splitting patterns due to their diastereotopic nature.

The ¹³C NMR spectrum would complement the proton data, providing chemical shifts for each unique carbon atom. The carbonyl carbons of the ester and the lactam would be expected to appear at the downfield end of the spectrum. The carbon atom attached to the three bromine atoms would show a characteristic upfield shift due to the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 5-oxo-L-prolinate | α-CH | 4.0 - 4.5 | 55 - 60 |

| β-CH₂ | 2.0 - 2.5 | 25 - 30 | |

| γ-CH₂ | 2.2 - 2.8 | 30 - 35 | |

| C=O (lactam) | - | 175 - 180 | |

| C=O (ester) | - | 170 - 175 | |

| 2,2,2-Tribromoethyl | O-CH₂ | 4.5 - 5.0 | 60 - 65 |

Note: These are estimated values and actual experimental data may vary.

The five-membered pyrrolidone ring of the 5-oxo-L-prolinate moiety is not planar and can exist in various envelope or twist conformations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insight into the energy barriers associated with the interconversion of these conformers. Such studies are crucial for understanding the three-dimensional structure and flexibility of the molecule in solution.

Mass Spectrometry for Precise Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This would allow for the unambiguous confirmation of its elemental formula, C₇H₈Br₃NO₃. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive pattern of peaks in the mass spectrum, further corroborating the presence of three bromine atoms in the molecule.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching of the lactam, typically in the region of 3200-3400 cm⁻¹.

C=O stretching of the lactam and ester carbonyl groups, expected to appear as strong bands in the region of 1650-1750 cm⁻¹.

C-O stretching of the ester group.

C-Br stretching vibrations, which would appear at lower frequencies.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Lactam N-H | Stretch | 3200 - 3400 |

| Lactam C=O | Stretch | 1680 - 1720 |

| Ester C=O | Stretch | 1730 - 1750 |

| Ester C-O | Stretch | 1100 - 1300 |

Note: These are general ranges and the specific molecular environment can influence the exact frequencies.

Computational Chemistry and Molecular Modeling in the Study of this compound

Computational chemistry and molecular modeling have emerged as indispensable tools in the detailed characterization of complex molecules, offering insights that complement experimental data. For this compound, these in silico methods provide a powerful lens through which to examine its electronic structure, reactivity, and dynamic conformational behavior at an atomic level. While direct computational studies on this specific ester are not extensively documented in public literature, a robust understanding can be built upon established theoretical frameworks and computational analyses of its constituent moieties: the 5-oxo-L-prolinate (pyroglutamate) core and the 2,2,2-tribromoethyl group.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a popular and effective method for predicting the geometry, electronic properties, and reactivity of molecules.

Molecular Geometry and Electronic Properties:

In the computational analysis of this compound, DFT calculations would typically commence with a geometry optimization. For molecules of this nature, the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) is often employed to achieve a good balance between accuracy and computational cost. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule, such as the distribution of electron density, can be visualized through Molecular Electrostatic Potential (MEP) maps. For this compound, an MEP map would likely show regions of high electron density (negative potential) around the oxygen atoms of the carbonyl groups and the ester linkage, as well as the bromine atoms. These sites represent likely centers for electrophilic attack. Conversely, regions of low electron density (positive potential) would be expected around the hydrogen atoms.

Reactivity Descriptors:

Frontier Molecular Orbital (FMO) theory is a key component of DFT-based reactivity analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the bulky and electron-withdrawing tribromoethyl group would be expected to influence these energies compared to simpler alkyl esters of pyroglutamic acid.

Based on DFT studies of similar structures, a table of predicted electronic properties for this compound can be conceptualized.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following values are illustrative and based on typical results for similar organic molecules, not from a direct experimental or computational study of the specific compound.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capacity; likely localized on the pyroglutamate (B8496135) ring. |

| LUMO Energy | ~ -1.2 eV | Represents electron-accepting ability; influenced by the ester and tribromoethyl groups. |

| HOMO-LUMO Gap | ~ 6.3 eV | Suggests high kinetic stability and low reactivity. |

| Dipole Moment | ~ 3.5 D | Indicates a polar molecule, affecting its solubility and intermolecular interactions. |

Natural Bond Orbital (NBO) analysis is another powerful tool within DFT that can elucidate hyperconjugative interactions and charge delocalization, providing deeper insights into the molecule's stability. researchgate.net

Molecular Dynamics Simulations to Understand Conformational Behavior

While DFT provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. This is particularly important for a molecule like this compound, which contains a flexible five-membered ring.

Pyrrolidine (B122466) Ring Puckering:

The 5-oxo-L-prolinate core, a derivative of proline, is known to exhibit conformational flexibility, primarily through the "puckering" of the pyrrolidine ring. acs.orgresearchgate.net The two main conformations are typically referred to as Cγ-endo (where the Cγ atom is displaced from the plane of the ring on the same side as the carboxyl group) and Cγ-exo (where it is displaced to the opposite side). acs.orgresearchgate.net MD simulations, often employing force fields like AMBER or GROMOS, can model the transitions between these puckered states in a simulated solvent environment, providing information on their relative populations and the energy barriers between them. acs.orgfigshare.com

For L-proline itself, these two conformers are often found to be nearly equally populated in solution. acs.orgresearchgate.net However, the bulky 2,2,2-tribromoethyl ester group in this compound would likely introduce significant steric hindrance, potentially shifting the equilibrium to favor one pucker over the other.

Influence of the Tribromoethyl Group:

MD simulations would also be crucial for understanding the rotational freedom and preferred orientations of the large 2,2,2-tribromoethyl group relative to the pyroglutamate ring. Classical MD simulations have been effectively used to study the behavior of small halogenated organic compounds in solution. acs.org The simulations would track the torsional angles along the ester linkage and reveal any stable rotamers that arise from intramolecular interactions, such as dipole-dipole interactions between the C-Br bonds and the carbonyl groups of the ring.

Table 2: Key Conformational Parameters of this compound Investigated by MD Simulations (Note: This table outlines the parameters that would be studied in a typical MD simulation.)

| Parameter | Description | Expected Insights |

| Ring Pucker Dihedrals | Torsional angles within the 5-oxoprolinate ring. | Determination of the dominant ring conformations (e.g., Cγ-endo vs. Cγ-exo) and their populations. |

| Ester Torsional Angle (ω) | Rotation around the C-O bond of the ester linkage. | Identification of preferred spatial arrangements of the tribromoethyl group relative to the ring. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Understanding how different conformations affect the molecule's interaction with its environment. |

| Radial Distribution Functions (RDFs) | Probability of finding solvent molecules at a certain distance from specific atoms. | Detailed analysis of the solvation shell around the polar and non-polar regions of the molecule. |

Emerging Research Directions and Future Perspectives on 2,2,2 Tribromoethyl 5 Oxo L Prolinate Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 2,2,2-Tribromoethyl 5-oxo-L-prolinate itself presents opportunities for methodological innovation. Traditional esterification methods often rely on harsh conditions or the use of stoichiometric activating agents, which can be inefficient and generate significant waste. Future research is likely to focus on the development of more sustainable and efficient routes to this and related esters.

One promising avenue is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed in the synthesis of other pyroglutamic acid esters. researchgate.netgoogle.com These biocatalysts operate under mild conditions, often in the absence of organic solvents, and exhibit high selectivity, thereby reducing the formation of byproducts. An enzymatic approach to the synthesis of this compound could offer a greener alternative to classical chemical methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Catalysis | Mild reaction conditions, high selectivity, reduced waste. | Screening for suitable lipases, optimization of reaction parameters. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. | Development of robust and active solid acid catalysts. |

| Organocatalysis | Metal-free conditions, tunable reactivity. | Design of efficient organocatalysts for direct esterification. |

Exploration of its Utility within Green Chemistry Principles

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes. The unique properties of the 2,2,2-tribromoethyl group could be leveraged to develop more environmentally benign synthetic methodologies.

A key aspect of green chemistry is atom economy, and the development of synthetic routes that maximize the incorporation of starting materials into the final product is crucial. Catalytic methods for the synthesis of this compound, as mentioned above, would contribute to this goal.

Another important principle is the use of safer solvents and reaction conditions. Research into the synthesis and application of this compound in greener solvent systems, such as water, ionic liquids, or supercritical fluids, would be a significant step forward.

The selective removal of the 2,2,2-tribromoethyl protecting group is also a critical consideration. The related 2,2,2-trichloroethyl group can be cleaved under reductive conditions using zinc in acetic acid. cdnsciencepub.com Investigating similar mild and selective deprotection methods for the tribromoethyl group would enhance its utility as a protecting group in multi-step syntheses, avoiding the need for harsh reagents that could affect other functional groups in the molecule.

Integration into Advanced Total Synthesis of Complex Natural Products and Bioactive Molecules

Pyroglutamic acid is a well-established chiral building block in the total synthesis of a wide range of natural products and bioactive molecules. researchgate.net Its rigid, cyclic structure provides a valuable scaffold for the stereocontrolled introduction of new functionalities. The esterification of pyroglutamic acid with the 2,2,2-tribromoethyl group could offer new strategic possibilities in complex molecule synthesis.

The 2,2,2-tribromoethyl ester can serve as a robust protecting group for the carboxylic acid functionality of pyroglutamic acid, allowing for the selective modification of other parts of the molecule. Its stability under various reaction conditions, followed by its selective removal, would be a valuable asset in multi-step synthetic sequences.

Furthermore, the pyroglutamate (B8496135) moiety itself can be a precursor to other important chiral synthons, such as prolines and pyroglutaminols. researchgate.net The use of this compound as a starting material could streamline the synthesis of complex targets containing these structural motifs. The development of synthetic routes to natural products that have demonstrated biological activities, such as antimalarial and antibacterial compounds, is an area of significant interest. google.com

| Target Molecule Class | Potential Role of this compound | Example of Related Natural Product |

| Alkaloids | Chiral building block for the pyrrolidine (B122466) ring system. | Trigonoine B google.com |

| Polyketides | Introduction of chiral centers and nitrogen functionality. | Coriolin thieme-connect.de |

| Bioactive Peptides | Protected amino acid surrogate. | Tubulysins nih.gov |

Investigation of Catalytic or Ligand Roles in Novel Chemical Transformations

The pyroglutamate scaffold has been explored as a component of chiral ligands for asymmetric catalysis. nih.govnih.gov The nitrogen and oxygen atoms of the pyroglutamate ring can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in a variety of chemical reactions.

The synthesis of novel chiral ligands derived from this compound is a promising area of research. By modifying the pyroglutamate core, for example, by introducing phosphine (B1218219) or other coordinating groups, it may be possible to create a new class of P,N-ligands. nih.gov These ligands could then be evaluated in a range of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and Michael additions.

The 2,2,2-tribromoethyl ester group could also play a role in modulating the electronic and steric properties of the resulting metal complexes, potentially leading to improved catalytic activity and selectivity.

Derivation of Novel Theoretical Insights from Advanced Computational Models to Guide Experimental Design

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules and chemical reactions. In the context of this compound, advanced computational models can be employed to gain novel theoretical insights that can guide experimental design.

For example, density functional theory (DFT) calculations could be used to:

Predict the conformational preferences of the molecule and its derivatives.

Model the transition states of reactions involving this compound, providing insights into reaction mechanisms and stereochemical outcomes.

Design novel chiral ligands based on the pyroglutamate scaffold and predict their performance in asymmetric catalysis.

Investigate the electronic properties of the 2,2,2-tribromoethyl group and its influence on the reactivity of the ester.

By combining computational modeling with experimental work, researchers can accelerate the discovery and development of new applications for this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,2-tribromoethyl 5-oxo-L-prolinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via esterification of 5-oxo-L-proline with 2,2,2-tribromoethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key variables include temperature (40–60°C), solvent (dry dichloromethane or THF), and stoichiometric ratios (1:1.2 for 5-oxo-L-proline to tribromoethanol). Yield optimization requires inert atmosphere (N₂/Ar) to prevent hydrolysis of the tribromoethyl group. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm ester formation (e.g., carbonyl resonance at ~170 ppm for the ester group, absence of free carboxylic acid proton).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₈Br₃NO₃; expected [M+H]⁺ = 423.79).

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 210–220 nm) .

Q. How should researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct stability studies in buffer solutions (pH 4.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours. Tribromoethyl esters are prone to base-catalyzed hydrolysis; use kinetic modeling (first-order decay) to calculate half-life. For storage, keep at –20°C in anhydrous solvents (e.g., DMSO) under inert gas .

Advanced Research Questions

Q. What contradictions exist in reported bioactivity data for 5-oxo-L-prolinate derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., 2-oxoacid dehydrogenase complexes) may arise from assay conditions (substrate concentration, cofactor availability) or impurities. Mitigation strategies:

- Triangulation : Cross-validate using enzymatic assays (e.g., UV-Vis kinetics), isothermal titration calorimetry (ITC), and molecular docking.

- Batch Consistency : Ensure synthetic batches are ≥98% pure (HPLC) and characterized by identical spectral profiles .

Q. How can computational modeling resolve structural ambiguities in this compound’s conformation?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare energy-minimized conformers with experimental data (X-ray crystallography or NOESY NMR). Address discrepancies between predicted and observed dihedral angles by evaluating solvent effects (PCM model) and lattice packing forces in crystalline states .

Q. What strategies optimize the ester moiety for targeted delivery in proline-specific enzyme studies?

- Methodological Answer : Systematically modify the ester group (e.g., replace tribromoethyl with fluorinated or alkyl chains) and evaluate:

- Lipophilicity : LogP measurements (shake-flask method).

- Enzyme Binding : Molecular dynamics simulations (e.g., GROMACS) to assess steric/electronic interactions.

- In Vitro Permeability : Caco-2 cell monolayers for intestinal absorption potential .

Q. How should researchers design experiments to address conflicting reports on cytotoxicity mechanisms?

- Methodological Answer :

- Dose-Response Analysis : Test across a wide concentration range (nM to mM) in multiple cell lines (e.g., HEK293, HepG2).

- Pathway Profiling : Use RNA-seq or phosphoproteomics to identify affected pathways (e.g., oxidative stress, apoptosis).

- Control for Reactive Intermediates : Include antioxidants (e.g., NAC) to distinguish direct cytotoxicity from bromine radical effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.